(1S)-1-(2,4-dimethylphenyl)ethan-1-amine hydrochloride
CAS No.: 1305710-73-9
Cat. No.: VC8228718
Molecular Formula: C10H16ClN
Molecular Weight: 185.69
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1305710-73-9 |
---|---|
Molecular Formula | C10H16ClN |
Molecular Weight | 185.69 |
IUPAC Name | (1S)-1-(2,4-dimethylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)8(2)6-7;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |
Standard InChI Key | ZEJOLDFDJBUDBQ-FVGYRXGTSA-N |
Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](C)N)C.Cl |
SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)N)C.Cl |
Introduction
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride is a chiral organic compound with a specific stereochemistry, indicated by the "(1S)" designation. It is a hydrochloride salt of the amine compound (1S)-1-(2,4-dimethylphenyl)ethanamine. This compound is notable for its applications in chemical synthesis and pharmaceutical research due to its chiral nature and functional groups.
Synthetic Routes:
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Reduction of Ketones: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the ketone to the amine.
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Reductive Amination: This involves the reaction of the aldehyde with ammonia or primary amines in the presence of reducing agents.
Applications in Research and Industry
This compound is primarily used as a building block in organic synthesis due to its chiral center and functional groups. It is valuable in the development of pharmaceuticals and other biologically active molecules.
Potential Applications:
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Pharmaceutical Synthesis: Its chiral nature makes it useful for synthesizing enantiomerically pure pharmaceutical compounds.
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Biological Studies: It can be used to study the effects of chirality on biological activity.
Chemical Reactions and Interactions
(1S)-1-(2,4-Dimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.
Types of Reactions:
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Oxidation: The amine can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4).
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Reduction: It can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
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Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
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